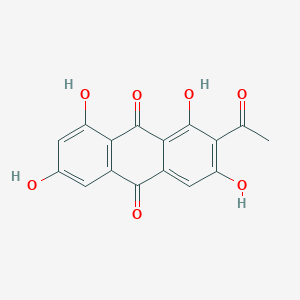
Haematommone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Haematommone is a member of hydroxyanthraquinones.
科学的研究の応用
Chemical Properties and Sources
Haematommone is primarily derived from lichen species, particularly those within the Haematomma genus. It exhibits notable chemical properties, including the ability to induce apoptosis in cancer cells, making it a subject of interest for anticancer research. The compound has been detected through various analytical methods such as High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) .
Pharmacological Applications
1. Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Research indicates that it can induce cell death in tumor cells, which is crucial for developing new cancer therapies. A study highlighted that this compound's mechanism involves the activation of apoptotic pathways, leading to reduced viability in specific cancer cell lines .
2. Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. This feature is particularly valuable in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria. Laboratory studies have shown that this compound can inhibit the growth of certain bacterial species, indicating its potential use in treating infections .
Case Studies
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers treated several cancer cell lines with varying concentrations of this compound. The results demonstrated a dose-dependent response where higher concentrations significantly decreased cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway, highlighting its potential for further development as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
A study conducted on Staphylococcus aureus and Escherichia coli revealed that this compound exhibited inhibitory effects at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, establishing this compound as a promising candidate for antibiotic development.
Data Tables
| Application | Effect | Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | |
| Antimicrobial | Inhibits growth of Staphylococcus aureus | |
| Inhibits growth of Escherichia coli |
特性
分子式 |
C16H10O7 |
|---|---|
分子量 |
314.25 g/mol |
IUPAC名 |
2-acetyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O7/c1-5(17)11-10(20)4-8-13(15(11)22)16(23)12-7(14(8)21)2-6(18)3-9(12)19/h2-4,18-20,22H,1H3 |
InChIキー |
OVWIVSWXKVYPAG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
正規SMILES |
CC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















